![molecular formula C19H19N3O3S2 B2520775 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 394232-20-3](/img/structure/B2520775.png)
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide
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Description
The compound "N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiadiazole derivatives and their synthesis, biological activities, and structural analysis, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran was achieved by evaluating their activity against Leishmania major, indicating a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent was performed starting from 2-chloronicotinonitrile, which suggests a possible synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure and DFT studies of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide were established using these methods, providing a detailed understanding of the molecular conformation and electronic properties . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also elucidated, showing a 'V' shaped conformation and various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives can be inferred from their interactions with biological targets and their antifungal and insecticidal activities. For instance, some of the N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds exhibited antifungal and insecticidal activities, suggesting that the thiadiazole moiety plays a significant role in these chemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or methoxy groups can significantly alter these properties. The antileishmanial activity of the synthesized (1,3,4-thiadiazol-2-ylthio)acetamides, along with their cytotoxicity profile, provides insight into their chemical behavior in biological systems .
Scientific Research Applications
Novel Derivatives and Synthesis Techniques
The compound's relevance in research is highlighted through the synthesis of novel derivatives, such as those created through carbodiimide condensation to produce N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These derivatives are characterized by their unique structural features, confirmed via IR, 1H NMR, elemental analyses, and X-ray diffraction, indicating their potential for further pharmaceutical and material science applications (Yu et al., 2014).
Anticancer Screening
In the field of medicinal chemistry, the synthesis and molecular modeling of new imidazothiadiazole analogs derived from thiadiazole precursors have demonstrated anticancer activities. These analogs were evaluated against different cancer cell lines, revealing significant cytotoxicity against breast cancer cells compared to other derivatives. This highlights the compound's potential as a scaffold for developing new anticancer agents (Abu-Melha, 2021).
Structural Analysis and Interaction Studies
The study of molecular structures and intermolecular interactions is another area of interest. For instance, the structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed the compounds' "V" shaped configuration and various intermolecular interactions. These findings are crucial for understanding the molecular basis of the compound's biological activities and material properties (Boechat et al., 2011).
properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-4-7-14(8-5-12)26-11-17(23)20-19-22-21-18(27-19)15-10-13(24-2)6-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKXQASBHSFKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide |
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